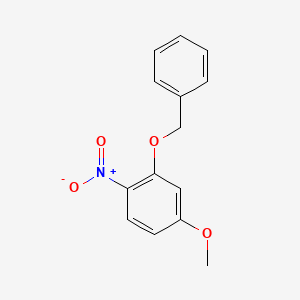

2-Benzyloxy-4-methoxy-1-nitrobenzene

Description

Significance of Nitroaromatic Compounds in Modern Organic Synthesis

Nitroaromatic compounds are a cornerstone of modern organic synthesis, valued for their versatility and wide-ranging applications. nih.gov This important class of industrial chemicals is used extensively in the creation of diverse products, including polymers, dyes, pesticides, and explosives. nih.gov The defining feature of these molecules, the nitro group (-NO2), is a strong electron-withdrawing group that significantly alters the electronic landscape of the aromatic ring to which it is attached. quora.com This electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic substitution, making it less reactive than benzene itself. quora.commsu.edu

Despite this deactivation, the nitro group's true synthetic utility often lies in its capacity for transformation. The reduction of a nitro group to an amino group (-NH2) is a fundamental and reliable reaction in organic synthesis. This conversion is pivotal for producing anilines, which are key precursors for a vast array of pharmaceuticals, dyes, and other complex organic molecules. The presence of the nitro group, therefore, often serves as a strategic step, allowing for the later introduction of an amine functionality at a specific position on an aromatic ring.

Strategic Importance of Alkoxy and Benzyloxy Moieties in Aromatic Systems

Alkoxy (-OR) and benzyloxy (-OCH₂Ph) groups are significant functional groups in the chemistry of aromatic systems. Unlike the deactivating nitro group, these ether functionalities are classified as activating groups. studymind.co.uk They donate electron density into the benzene ring through a resonance effect, stemming from the lone pairs of electrons on the oxygen atom. libretexts.orglibretexts.org This donation of electrons increases the nucleophilicity of the aromatic ring, making it substantially more reactive towards electrophiles than unsubstituted benzene. studymind.co.uklibretexts.org For instance, a methoxy (B1213986) substituent can increase the rate of electrophilic substitution by a factor of about ten thousand. libretexts.org

Beyond simply increasing reactivity, alkoxy and benzyloxy groups are also powerful directing groups. They selectively direct incoming electrophiles to the ortho and para positions on the benzene ring. studymind.co.uklibretexts.org This directional influence is a consequence of the resonance stabilization of the carbocation intermediates (arenium ions) formed during the substitution mechanism. The intermediates for ortho and para attack are more stable because the positive charge can be delocalized onto the oxygen atom of the ether group. The intermediate for meta attack does not benefit from this extra stabilization. This predictable directing effect is a critical tool for chemists in planning the synthesis of polysubstituted aromatic compounds, allowing for precise control over the placement of new functional groups. libretexts.org

Contextualization of 2-Benzyloxy-4-methoxy-1-nitrobenzene within Aryl Ether Chemistry

Aryl ethers, compounds containing an oxygen atom connected to an aromatic ring, are prevalent structures in pharmaceuticals and other fine chemicals. labinsights.nl Their synthesis is a fundamental topic in organic chemistry, with classic methods like the Williamson ether synthesis and the Ullmann condensation being widely employed. wikipedia.org The Williamson synthesis typically involves the reaction of a phenoxide with a primary alkyl halide, proceeding through an SN2 mechanism. jk-sci.comwikipedia.org The Ullmann condensation offers a route for forming aryl ethers, including diaryl ethers, by coupling an aryl halide with an alcohol or phenol (B47542), a reaction that is promoted by a copper catalyst. wikipedia.orgacs.org

Data Tables

Table 1: Chemical Identity of 2-Benzyloxy-4-methoxy-1-nitrobenzene

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(Benzyloxy)-1-methoxy-4-nitrobenzene fluorochem.co.uk |

| CAS Number | 75167-86-1 fluorochem.co.uk001chemical.comacrotein.com |

| Molecular Formula | C₁₄H₁₃NO₄ 001chemical.comacrotein.com |

| Molecular Weight | 259.26 g/mol 001chemical.com |

Table 2: Properties of Functional Groups on the Aromatic Ring

| Functional Group | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| **Nitro (-NO₂) ** | 1 | Strong Deactivating / Electron-withdrawing studymind.co.uklibretexts.org | meta libretexts.org |

| Benzyloxy (-OCH₂Ph) | 2 | Activating / Electron-donating studymind.co.uk | ortho, para libretexts.org |

| Methoxy (-OCH₃) | 4 | Activating / Electron-donating studymind.co.uklibretexts.org | ortho, para libretexts.org |

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO4 |

|---|---|

Molecular Weight |

259.26 g/mol |

IUPAC Name |

4-methoxy-1-nitro-2-phenylmethoxybenzene |

InChI |

InChI=1S/C14H13NO4/c1-18-12-7-8-13(15(16)17)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

InChI Key |

ZVDKLOLBBLQPLV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Benzyloxy 4 Methoxy 1 Nitrobenzene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 2-benzyloxy-4-methoxy-1-nitrobenzene identifies several logical disconnections to simplify the molecule into readily available starting materials. The primary disconnections involve the carbon-nitrogen bond of the nitro group and the carbon-oxygen bonds of the ether functionalities.

Two plausible retrosynthetic pathways emerge:

Pathway A: Late-stage Nitration: This pathway disconnects the C-NO₂ bond first, leading to 1-benzyloxy-3-methoxybenzene as a key intermediate. This precursor can be further disconnected at the ether linkages, tracing back to resorcinol (B1680541) or 3-methoxyphenol (B1666288). The forward synthesis would involve sequential etherification followed by a regioselective nitration.

Pathway B: Early-stage Nitration (Functional Group Interconversion): This approach starts by disconnecting the ether bonds. A key intermediate in this pathway would be a dihydroxynitrobenzene or a methoxy-hydroxynitrobenzene. For instance, disconnecting the benzyl (B1604629) ether points to 2-hydroxy-4-methoxy-1-nitrobenzene. This, in turn, can be derived from 4-methoxy-1-nitrobenzene or by nitrating 3-methoxyphenol. This strategy relies on the controlled etherification of a pre-functionalized nitroaromatic ring.

The choice between these pathways hinges on the ability to control the regioselectivity of the nitration step. The powerful ortho-, para-directing nature of the benzyloxy and methoxy (B1213986) groups makes the final nitration step in Pathway A challenging, as multiple isomers could be formed. Therefore, Pathway B, which installs the nitro group early and uses its directing effects to guide subsequent modifications, is often preferred for achieving regiochemical purity.

Precursor Synthesis and Functional Group Interconversions Towards 2-Benzyloxy-4-methoxy-1-nitrobenzene

The forward synthesis requires meticulous control over reaction conditions to ensure the desired substitution pattern.

Nitration Strategies on Benzyloxy- and Methoxy-Substituted Benzenes

The introduction of the nitro group onto an activated benzene (B151609) ring is a classic electrophilic aromatic substitution reaction. jove.comchemistrysteps.com The nitrating agent is typically a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.com

When a benzene ring is substituted with activating groups like methoxy (-OCH₃) or benzyloxy (-OCH₂Ph), the reaction is significantly faster than with benzene itself. msu.edu Both groups are strong ortho-, para-directors due to the resonance donation of their oxygen lone pairs into the aromatic system. myetutors.com

If one were to nitrate (B79036) 1-benzyloxy-3-methoxybenzene, the directing effects of the two groups would be additive, strongly favoring substitution at the positions ortho and para to both groups (positions 2, 4, and 6). This would lead to a mixture of products, making regioselective synthesis of the desired 2-nitro isomer difficult.

A more controlled approach involves nitrating a precursor where one of the positions is already blocked or where the directing groups favor the desired outcome. For example, nitrating 3-methoxyphenol would still yield a mixture, but the subsequent separation and functionalization of the correct isomer, 2-nitro-5-methoxyphenol, could be a viable route.

Table 1: Comparison of Nitrating Agents

| Nitrating Agent | Composition | Reactivity | Comments |

|---|---|---|---|

| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | High | Standard and cost-effective method for many aromatic nitrations. chemistrysteps.com |

| Fuming Nitric Acid | HNO₃ + N₂O₄ | Very High | Used for deactivated rings or to achieve multiple nitrations. chemistrysteps.com |

Etherification Reactions: Installation of Benzyloxy and Methoxy Groups

The formation of the methoxy and benzyloxy ether linkages is most commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

A plausible synthesis starting from 4-nitrophenol (B140041) would involve two sequential etherification steps:

Methoxylation: 4-Nitrophenol can be converted to 1-methoxy-4-nitrobenzene. The phenolic proton is removed by a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), and the resulting phenoxide is treated with a methylating agent such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I).

Hydroxylation and Benzylation: The synthesis of the target compound often proceeds from an intermediate like 4-methoxy-2-nitrophenol (B75764). The final step is the benzylation of the hydroxyl group. This is achieved by treating 4-methoxy-2-nitrophenol with a base (e.g., K₂CO₃) and benzyl bromide (BnBr) or benzyl chloride (BnCl) in a polar aprotic solvent like acetonitrile (B52724) or DMF. A similar strategy is used in the synthesis of related compounds like 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. nih.gov

Regioselective Control in Multi-Substituted Aromatic Systems

Achieving the specific 1,2,4-substitution pattern of 2-benzyloxy-4-methoxy-1-nitrobenzene is a challenge of regioselectivity. The synthetic strategy must carefully orchestrate the sequence of reactions to leverage the directing effects of the substituents.

A successful strategy often starts with a molecule that already contains substituents that will direct incoming groups to the desired positions. For example, starting with 3-methoxyphenol (meta-methoxyphenol):

Nitration: The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing. Nitration will preferentially occur at positions 2, 4, and 6. The desired isomer, 5-methoxy-2-nitrophenol (B105146), is one of the major products.

Separation: The isomers from the nitration step must be separated.

Benzylation: The hydroxyl group of 5-methoxy-2-nitrophenol is then selectively benzylated using benzyl bromide and a base, yielding the final product, 2-benzyloxy-4-methoxy-1-nitrobenzene.

This sequence places the nitro group first, taking advantage of the strong directing effects of the hydroxyl and methoxy groups, and then introduces the final benzyl group in a non-aromatic substitution step that does not affect the ring's substitution pattern.

Chemo- and Regioselective Functionalization Approaches

Beyond electrophilic substitution, other methods can be employed to synthesize highly substituted nitroaromatics.

Nucleophilic Aromatic Substitution (SNAr) Pathways for Nitrobenzene (B124822) Derivatives

Nucleophilic aromatic substitution (SNAr) offers an alternative route for constructing the target molecule. nih.gov This mechanism is viable for aromatic rings that are electron-deficient, a condition fulfilled by the presence of a strong electron-withdrawing group like the nitro group. youtube.com The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. quora.com

A hypothetical SNAr pathway could start with a precursor like 1,2-dichloro-4-nitrobenzene or 2,4-dichloro-1-nitrobenzene. The reaction would proceed in two steps:

First Substitution: The chlorine atoms are activated by the para- and ortho-nitro group, respectively. One of the chlorines can be selectively substituted by a nucleophile like sodium methoxide (B1231860) (NaOCH₃) at a lower temperature. The chlorine para to the nitro group is generally more reactive than the one ortho to it.

Second Substitution: The remaining chlorine atom is then substituted by sodium benzyloxide (NaOCH₂Ph) under more forcing conditions (higher temperature).

The success of this approach depends on the differential reactivity of the two leaving groups (chlorines), allowing for sequential and regioselective substitution by the two different nucleophiles. nih.gov The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

Table 2: Key Compounds Mentioned

| Compound Name |

|---|

| 2-Benzyloxy-4-methoxy-1-nitrobenzene |

| 1-Benzyloxy-3-methoxybenzene |

| Resorcinol |

| 3-Methoxyphenol |

| 2-Hydroxy-4-methoxy-1-nitrobenzene |

| 4-Methoxy-1-nitrobenzene |

| Nitronium ion |

| 2-Nitro-5-methoxyphenol |

| 4-Nitrophenol |

| 1-Methoxy-4-nitrobenzene |

| Dimethyl sulfate |

| Methyl iodide |

| 4-Methoxy-2-nitrophenol |

| Benzyl bromide |

| Benzyl chloride |

| 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde |

| 5-Methoxy-2-nitrophenol |

| 1,2-Dichloro-4-nitrobenzene |

| 2,4-Dichloro-1-nitrobenzene |

| Sodium methoxide |

| Sodium benzyloxide |

| Meisenheimer complex |

| Nitric acid |

| Sulfuric acid |

| Sodium hydroxide |

| Potassium carbonate |

| Acetonitrile |

Electrophilic Aromatic Substitution (EAS) in Poly-Substituted Nitrobenzenes

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto a benzene ring. In a poly-substituted system like 2-Benzyloxy-4-methoxy-1-nitrobenzene, the regiochemical outcome of further substitution is dictated by the cumulative electronic and steric effects of the existing groups. fiveable.meyoutube.com

The reactivity and orientation of an incoming electrophile are governed by the nature of the substituents already present. libretexts.org Activating groups, which donate electron density to the ring, typically direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.com Conversely, deactivating groups withdraw electron density, slowing the reaction rate and directing substitution to the meta position. wikipedia.orgminia.edu.eg

In the case of 2-Benzyloxy-4-methoxy-1-nitrobenzene, the ring is influenced by three distinct groups:

-OCH₃ (methoxy): A strongly activating group due to the resonance donation of a lone pair from the oxygen atom, directing ortho and para to its position. organicchemistrytutor.com

-OCH₂Ph (benzyloxy): Similar to the methoxy group, this is also a strong activating, ortho, para-director.

-NO₂ (nitro): A strongly deactivating group due to both inductive and resonance effects, which withdraws electron density and directs incoming groups to the meta position. wikipedia.org

The positions for a subsequent EAS reaction are determined by the interplay of these directing effects. The two activating groups (-OCH₃ and -OCH₂Ph) strongly favor substitution at the positions ortho and para to them, while the deactivating nitro group directs to its meta positions. The positions that are activated by both the benzyloxy and methoxy groups will be the most favorable for electrophilic attack.

| Substituent Group | Type | Directing Effect | Influence on Reactivity |

|---|---|---|---|

| -OCH₂Ph (Benzyloxy) | Activating | Ortho, Para | Increases ring nucleophilicity |

| -OCH₃ (Methoxy) | Activating | Ortho, Para | Increases ring nucleophilicity |

| -NO₂ (Nitro) | Deactivating | Meta | Decreases ring nucleophilicity |

Analysis of the substitution pattern indicates that the positions C5 and C3 are meta to the nitro group. Position C5 is also ortho to the methoxy group and para to the benzyloxy group, making it highly activated and the most probable site for electrophilic attack. Position C3 is ortho to both the benzyloxy and methoxy groups, but steric hindrance from the adjacent benzyloxy group might make it slightly less accessible than C5. fiveable.me Therefore, further functionalization via EAS would predominantly yield the C5-substituted product.

Sustainable and Green Chemistry Approaches in Nitroaromatic Synthesis

Traditional methods for the synthesis of nitroaromatic compounds often rely on a mixture of concentrated nitric and sulfuric acids, a process that is highly corrosive, generates significant hazardous waste, and poses environmental risks. google.com Green chemistry principles aim to mitigate these issues by developing more environmentally benign and efficient synthetic routes. researchgate.net

Key sustainable approaches in nitroaromatic synthesis include:

Solid Acid Catalysts: Replacing liquid acids like H₂SO₄ with recyclable solid acid catalysts is a major focus of green nitration. researchgate.net Materials such as zeolites (e.g., H-ZSM-5, H-beta), clays (B1170129) (e.g., montmorillonite (B579905) K10), and sulfated zirconia offer high catalytic activity, selectivity, and can be easily separated from the reaction mixture and reused. researchgate.netias.ac.inrsc.org These catalysts can also provide shape selectivity, favoring the formation of specific isomers, such as the para-isomer in the nitration of toluene. ias.ac.in

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. orientjchem.orgyoutube.com This rapid and uniform heating can lead to higher yields and cleaner reactions with fewer byproducts. researchgate.nettandfonline.com Microwave-assisted nitration has been successfully employed using milder nitrating agents, such as calcium nitrate in acetic acid, avoiding the need for highly corrosive acid mixtures. orientjchem.org

Alternative Nitrating Agents: Research has explored various nitrating agents that are safer and more selective than conventional mixed acids. These include n-propylnitrate and metal nitrates supported on clays. ias.ac.in

| Methodology | Traditional Approach | Green Alternative | Key Advantages of Green Approach |

|---|---|---|---|

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Solid Acids (Zeolites, Clays) | Recyclable, reduced corrosion, improved selectivity. rsc.org |

| Energy Input | Conventional Heating (Reflux) | Microwave Irradiation | Drastically reduced reaction times, higher yields, energy efficiency. youtube.com |

| Reagents | Mixed Acid (HNO₃/H₂SO₄) | Metal Nitrates, N₂O₅ | Reduced hazardous waste, milder reaction conditions. |

| Solvent | Often requires excess acid as solvent | Solvent-free conditions or greener solvents | Reduced waste and environmental impact. |

Exploration of Novel Cascade and Multicomponent Reactions for Substituted Nitrobenzenes

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) represent highly efficient synthetic strategies. wikipedia.org These processes involve the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates, which aligns perfectly with the principles of atom economy and green chemistry. researchgate.netfrontiersin.org

Cascade Reactions: A cascade reaction is a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. rsc.org In the context of substituted nitrobenzenes, a cascade could involve an initial reaction (e.g., a Michael addition) followed by a cyclization or rearrangement that is triggered by the presence of the nitro group. Such processes can rapidly build molecular complexity from simple starting materials.

Multicomponent Reactions (MCRs): MCRs bring together three or more reactants in a one-pot reaction to form a single product that incorporates structural elements from all starting materials. wikipedia.orgorganic-chemistry.org While the direct synthesis of a simple structure like 2-Benzyloxy-4-methoxy-1-nitrobenzene via an MCR is less common, the functional groups present could be installed through a convergent MCR approach to build a more complex scaffold. For instance, reactions involving nitroalkanes as one component are well-documented for creating highly substituted heterocyclic or carbocyclic systems. researchgate.netresearchgate.net

| Reaction Type | Definition | Key Advantages | Relevance to Substituted Nitrobenzenes |

|---|---|---|---|

| Cascade/Domino Reaction | Multiple bond-forming reactions occur sequentially in one pot without changing conditions. | High efficiency, reduced workup, builds complexity quickly. | Potential for rapid functionalization of the aromatic ring or side chains. rsc.org |

| Multicomponent Reaction (MCR) | Three or more reactants combine in a single step to form one product. wikipedia.org | High atom economy, convergent, rapid library synthesis. researchgate.net | Can be used to construct complex molecules where a substituted nitrobenzene is a key building block. |

Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxy 4 Methoxy 1 Nitrobenzene

Reactivity of the Nitro Group: Reduction Pathways and Products

The transformation of the nitro group into other functionalities, most notably the amino group, is a cornerstone of synthetic chemistry. This reduction can be achieved through several distinct pathways, including catalytic hydrogenation, metal-mediated reactions, and biocatalysis.

Catalytic Hydrogenation Mechanisms and Selectivity

Catalytic hydrogenation is one of the most common and efficient methods for the reduction of nitroaromatics to their corresponding anilines. For 2-benzyloxy-4-methoxy-1-nitrobenzene, this reaction yields 2-benzyloxy-4-methoxyaniline. The process is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst.

The reaction mechanism, often referred to as the Haber mechanism, is understood to proceed stepwise through nitroso and hydroxylamine (B1172632) intermediates. rsc.org

Reaction Pathway: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. acs.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the reaction rate and selectivity. For instance, studies on similar molecules like 4-methoxynitrobenzene have demonstrated high conversion rates using palladium-based catalysts. oup.com While kinetic studies specific to 2-benzyloxy-4-methoxy-1-nitrobenzene are not extensively documented, the general principles of nitroarene hydrogenation are directly applicable. The reaction is highly selective for the nitro group, typically leaving other functional groups like ethers and the aromatic ring intact under standard conditions.

| Catalyst | Typical Conditions | Product of 2-Benzyloxy-4-methoxy-1-nitrobenzene Reduction |

| Pd/C | H₂ (1-5 atm), Methanol or Ethanol, Room Temp | 2-Benzyloxy-4-methoxyaniline |

| PtO₂ | H₂ (1-3 atm), Acetic Acid or Ethanol, Room Temp | 2-Benzyloxy-4-methoxyaniline |

| Raney Ni | H₂ (50-100 atm), Ethanol, 50-100 °C | 2-Benzyloxy-4-methoxyaniline |

Metal-Mediated and Electrochemical Reductions of Nitroaromatics

Before the widespread adoption of catalytic hydrogenation, nitro groups were commonly reduced using dissolving metals in acidic media. Reagents such as iron, zinc, or tin in the presence of hydrochloric acid are effective for this transformation. This method involves a series of single-electron transfers from the metal surface to the nitro compound.

Electrochemical reduction offers an alternative, environmentally conscious approach by using electrons directly to drive the reaction, which can be performed under mild conditions. ebi.ac.ukackerleylab.com The reduction of nitrobenzene (B124822) at an electrode surface is a well-studied process that proceeds through a series of proton and electron transfer steps. nih.gov The final product can be controlled by adjusting the electrode potential and the pH of the solution. While intermediates like azoxybenzene (B3421426) and azobenzene (B91143) can be formed, the primary product under many conditions is the corresponding aniline (B41778). This method avoids the use of hazardous chemical reductants and high pressures.

Biocatalytic and Enzymatic Transformations of the Nitro Moiety

Biocatalysis presents a green alternative for the reduction of nitroaromatics, utilizing enzymes known as nitroreductases. nih.gov These enzymes, typically found in bacteria and other microorganisms, are flavoenzymes that use nicotinamide (B372718) cofactors like NAD(P)H as a source of reducing equivalents. researchgate.net

The enzymatic reduction follows a "ping-pong" mechanism where the enzyme's flavin mononucleotide (FMN) cofactor is first reduced by NAD(P)H. The reduced flavin then transfers electrons to the nitroaromatic substrate. nih.gov This process involves a two-electron reduction of the nitro group to a nitroso intermediate, which is rapidly reduced further in a second two-electron step to the hydroxylamine. nih.govresearchgate.net The hydroxylamine may be the final product in some enzymatic systems, while others can complete the final two-electron reduction to the amine. researchgate.net The broad substrate scope of many nitroreductases suggests they could be applied to complex molecules like 2-benzyloxy-4-methoxy-1-nitrobenzene, offering high selectivity under mild, aqueous conditions. However, specific studies on this particular substrate are not yet prevalent in the literature.

Reactivity of the Aromatic Core: Nucleophilic and Electrophilic Transformations

The powerful electron-withdrawing nature of the nitro group deactivates the aromatic ring toward electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SₙAr). This activation is most pronounced at the ortho and para positions relative to the nitro group.

Nucleophilic Addition-Elimination Reactions to Electron-Deficient Nitroarenes

In 2-benzyloxy-4-methoxy-1-nitrobenzene, the positions ortho (position 2) and para (position 4) to the nitro group are highly activated toward nucleophilic attack. This reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.org Aromaticity is restored upon the departure of a leaving group.

For this specific molecule, position 2 is occupied by a benzyloxy group and position 4 by a methoxy (B1213986) group. Both can potentially serve as leaving groups. Research on the analogous compound, 2,4-dimethoxynitrobenzene, has shown that a methoxy group at the ortho position can be displaced by other nucleophiles, such as alkoxides, in a transetherification reaction. This indicates that the benzyloxy group in 2-benzyloxy-4-methoxy-1-nitrobenzene is susceptible to substitution by strong nucleophiles via an SₙAr mechanism.

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) and Vicarious Nucleophilic Substitution (VNS)

In cases where a good leaving group is not present, nucleophilic substitution can still occur by replacing a hydrogen atom. Two important mechanisms for this are the Oxidative Nucleophilic Substitution of Hydrogen (ONSH) and the Vicarious Nucleophilic Substitution (VNS). Both pathways are relevant to nitro-activated aromatic systems.

Vicarious Nucleophilic Substitution (VNS) allows for the formal substitution of hydrogen by a nucleophile that possesses a leaving group on the nucleophilic atom (e.g., a carbanion derived from chloromethyl phenyl sulfone). nih.govnih.gov The nucleophile adds to an electron-deficient position (ortho or para to -NO₂), and subsequent base-induced elimination of HX (e.g., HCl) from the intermediate σ-adduct restores aromaticity. nih.gov For 2-benzyloxy-4-methoxy-1-nitrobenzene, the available positions for VNS are C3 and C5.

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) involves the addition of a nucleophile (like a carbanion) to the nitroarene to form a σᴴ adduct. researchgate.net This intermediate is then oxidized by an external oxidizing agent (such as KMnO₄ or atmospheric oxygen), which facilitates the removal of a hydride ion and restores the aromatic system. researchgate.net Similar to VNS, the reaction occurs at the positions activated by the nitro group that bear a hydrogen atom (C3 and C5). The regioselectivity between these positions would be influenced by steric and electronic factors from the adjacent ether groups.

| Reaction Type | Position(s) of Attack on 2-Benzyloxy-4-methoxy-1-nitrobenzene | General Mechanism |

| SₙAr | C2, C4 | Addition of nucleophile to form Meisenheimer complex, followed by elimination of a leaving group (benzyloxy or methoxy). |

| VNS | C3, C5 | Addition of a nucleophile carrying a leaving group, followed by base-induced β-elimination of HX. |

| ONSH | C3, C5 | Addition of a nucleophile to form a σᴴ adduct, followed by oxidation to remove H⁻ and restore aromaticity. |

Dearomatization-Rearomatization Processes

The inherent electron deficiency of the aromatic ring in 2-benzyloxy-4-methoxy-1-nitrobenzene, conferred by the potent electron-withdrawing nitro group, renders it susceptible to nucleophilic attack that can lead to dearomatization. Such processes are well-documented for a range of nitroaromatic compounds. nih.govrsc.orgnih.gov The addition of a nucleophile to the aromatic ring disrupts the cyclic π-system, forming a σ-complex, often referred to as a Meisenheimer complex, which is a key intermediate in nucleophilic aromatic substitution (SNAr) reactions. nih.govorganic-chemistry.org The stability of this dearomatized intermediate is crucial for the reaction to proceed.

While specific studies on the dearomatization of 2-benzyloxy-4-methoxy-1-nitrobenzene are not extensively reported, the reactivity can be inferred from related systems. For instance, nitroarenes are known to undergo formal [4+2] cycloaddition reactions with lithium enolates of unsaturated ketones, leading to dearomatized products. rsc.org Similarly, highly electrophilic nitroisoxazolo[4,3-b]pyridines react with neutral carbon nucleophiles to form stable 1,4-adducts, which are dearomatized dihydropyridine (B1217469) derivatives. nih.gov In the context of 2-benzyloxy-4-methoxy-1-nitrobenzene, the electron-donating methoxy group at the 4-position and the benzyloxy group at the 2-position would influence the regioselectivity of nucleophilic attack.

The rearomatization step typically involves the expulsion of a leaving group from the σ-complex, restoring the aromatic system. nih.gov In vicarious nucleophilic substitution (VNS) reactions of nitroaromatics, a carbanion bearing a leaving group at the nucleophilic center attacks the ring, and subsequent elimination of this leaving group from the intermediate σ-adduct leads to the substituted, rearomatized product. organic-chemistry.org In the absence of a conventional leaving group, rearomatization can also be achieved through oxidation of the dearomatized intermediate.

The interplay between the electron-withdrawing nitro group and the electron-donating ether substituents in 2-benzyloxy-4-methoxy-1-nitrobenzene would govern the kinetics and thermodynamics of the dearomatization-rearomatization sequence.

Reactivity of Ether Linkages: Cleavage and Rearrangement Studies

The two ether linkages in 2-benzyloxy-4-methoxy-1-nitrobenzene, the benzyloxy and the methoxy groups, exhibit distinct reactivities, allowing for selective transformations. The cleavage of these ether bonds is a common synthetic manipulation, often employed for deprotection or further functionalization of the molecule.

Selective Deprotection of the Benzyloxy Group

The benzyloxy group is a widely used protecting group for hydroxyl functionalities in organic synthesis due to its relative stability and the various methods available for its cleavage. organic-chemistry.org In the context of 2-benzyloxy-4-methoxy-1-nitrobenzene, the selective cleavage of the benzyl (B1604629) ether over the methyl ether is a feasible and often desirable transformation.

Several methods have been developed for the selective O-debenzylation of aromatic benzyl ethers. semanticscholar.orgorganic-chemistry.orgrsc.orgsciencemadness.org One common strategy is catalytic hydrogenolysis, typically employing palladium on carbon (Pd/C) and a hydrogen source. However, the presence of a nitro group in the substrate can interfere with this method, as nitro groups are readily reduced under these conditions.

Alternative, non-reductive methods are therefore more suitable. For instance, Lewis acids such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) have been shown to selectively cleave benzyl ethers in the presence of other functional groups. organic-chemistry.org Another approach involves the use of magnesium iodide under solvent-free conditions, which has been demonstrated to selectively debenzylate aryl benzyl ethers in the presence of methoxy groups. rsc.org Oxidative cleavage methods have also been reported, although the conditions must be carefully chosen to avoid unwanted side reactions on the electron-rich aromatic ring.

The presence of the nitro group can also influence the reactivity of the benzyloxy group. For instance, o- and p-nitrobenzyl ethers can be cleaved under mild conditions using aqueous sodium hydroxide (B78521) in methanol, a reaction that is believed to proceed via oxidation at the benzylic position. nih.gov A similar electronic effect might be anticipated for 2-benzyloxy-4-methoxy-1-nitrobenzene, potentially facilitating its selective debenzylation.

The following table summarizes various reagents used for the debenzylation of aromatic ethers, which could be applicable to 2-benzyloxy-4-methoxy-1-nitrobenzene.

| Reagent | Conditions | Substrate Scope | Reference |

| BCl₃·SMe₂ | Dichloromethane or ether | Tolerates a broad range of functional groups | organic-chemistry.org |

| MgI₂ | Solvent-free | Selective for benzyl over methyl ethers | rsc.org |

| Mg/MeOH | Methanol, room temperature | Selective for carboxylate- and nitro-benzyl ethers | sciencemadness.org |

| Aqueous NaOH/MeOH | 75 °C | Cleavage of o- and p-nitrobenzyl ethers | nih.gov |

Transformations Involving the Methoxy Group

The methoxy group in 2-benzyloxy-4-methoxy-1-nitrobenzene is generally more robust than the benzyloxy group. wikipedia.org However, under specific and often harsh conditions, it can undergo cleavage or other transformations. The cleavage of aryl methyl ethers to the corresponding phenols is a common reaction, typically requiring strong acids like HBr or HI, or potent Lewis acids such as BBr₃.

While the primary reaction involving the methoxy group is its cleavage to a hydroxyl group, other transformations are also possible. For example, in some nitroaromatic compounds, the methoxy group can be displaced via nucleophilic aromatic substitution, although this typically requires strong activation by multiple electron-withdrawing groups and a potent nucleophile. rsc.orgacs.org Photochemical methoxide (B1231860) exchange has also been observed in some nitromethoxybenzenes. sciencemadness.org

Mechanistic Elucidation of Transformations Involving 2-Benzyloxy-4-methoxy-1-nitrobenzene and its Analogs

The transformations of 2-benzyloxy-4-methoxy-1-nitrobenzene and related compounds are governed by several key mechanistic principles of organic chemistry. Nucleophilic aromatic substitution (SNAr) is a predominant pathway for the reaction of nitroaromatic compounds with nucleophiles. nih.govrsc.org The SNAr mechanism typically proceeds through a two-step addition-elimination sequence involving a dearomatized Meisenheimer complex as an intermediate. nih.gov The rate-limiting step is usually the initial nucleophilic attack to form this complex. The stability of the Meisenheimer complex is enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, which can delocalize the negative charge.

The cleavage of the ether linkages in 2-benzyloxy-4-methoxy-1-nitrobenzene also proceeds through well-established mechanisms. The acid-catalyzed cleavage of ethers, for instance, involves the initial protonation of the ether oxygen, followed by nucleophilic attack of a conjugate base (e.g., bromide ion) on the adjacent carbon atom. In the case of the benzyloxy group, the stability of the resulting benzyl cation can also facilitate cleavage via an SN1-type mechanism under strongly acidic conditions.

Mechanistic studies on the catalytic cleavage of benzyl phenyl ether have shown that in the presence of a nickel catalyst, selective hydrogenolysis of the aliphatic C-O bond occurs. osti.govtum.de In contrast, in the absence of a catalyst, hydrolysis of the C-O bond can occur at high temperatures in water. osti.govtum.de Density functional theory (DFT) calculations have been employed to support these proposed mechanisms. osti.gov

For transformations involving the methoxy group, such as nucleophilic displacement, the mechanism would also likely proceed through an SNAr pathway. The kinetics of SNAr reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole have been studied, revealing the influence of electronic and solvent effects on the reaction mechanism. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Benzyloxy 4 Methoxy 1 Nitrobenzene

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Benzyloxy-4-methoxy-1-nitrobenzene is expected to exhibit characteristic absorption bands corresponding to its nitro, ether, and aromatic moieties.

The most prominent features in the IR spectrum would be the strong absorptions from the nitro group. Aromatic nitro compounds typically display two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For 2-Benzyloxy-4-methoxy-1-nitrobenzene, the asymmetric N-O stretching vibration is anticipated in the 1570-1500 cm⁻¹ region, while the symmetric stretching vibration is expected to appear between 1370 and 1300 cm⁻¹. The presence of these two strong bands is a clear indicator of the nitro functional group. Additionally, a C-N stretching vibration is expected in the 890-835 cm⁻¹ range.

The ether linkages of the benzyloxy and methoxy (B1213986) groups will also produce characteristic C-O stretching bands. Aryl ethers typically show a strong, characteristic asymmetric C-O stretching band between 1270 and 1230 cm⁻¹ and a symmetric stretching band from 1050 to 1000 cm⁻¹. The spectrum would also feature bands related to the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The specific substitution pattern on the benzene (B151609) ring would influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Table 1: Expected Infrared (IR) Spectroscopy Data for 2-Benzyloxy-4-methoxy-1-nitrobenzene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic |

| 1570-1500 | Asymmetric N-O Stretch | Nitro (NO₂) |

| 1370-1300 | Symmetric N-O Stretch | Nitro (NO₂) |

| 1270-1230 | Asymmetric C-O Stretch | Aryl Ether |

| 1050-1000 | Symmetric C-O Stretch | Aryl Ether |

| 890-835 | C-N Stretch | Nitroaromatic |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 2-Benzyloxy-4-methoxy-1-nitrobenzene is not publicly available, we can infer its likely solid-state structure from related compounds.

A single-crystal X-ray diffraction study of 2-Benzyloxy-4-methoxy-1-nitrobenzene would reveal the precise conformation of the molecule. The central benzene ring is expected to be planar. The nitro group is likely to be slightly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent benzyloxy group. The methoxy group, being smaller, would likely lie closer to the plane of the aromatic ring. The benzyloxy group, with its additional phenyl ring, will have rotational freedom around the C-O and O-CH₂ bonds, adopting a conformation that minimizes steric strain.

Bond lengths and angles are expected to be within the standard ranges for substituted nitrobenzenes and aryl ethers. For instance, the C-N bond of the nitro group would be approximately 1.45 Å. The N-O bonds are expected to be around 1.22 Å. The C-O bond lengths of the ether linkages would be in the range of 1.36-1.43 Å. The aromatic C-C bonds within the benzene rings will be approximately 1.39 Å.

The crystal packing of 2-Benzyloxy-4-methoxy-1-nitrobenzene would be governed by a variety of weak intermolecular interactions. Based on the crystal structure of the closely related compound, 1-Benzyloxy-4-nitrobenzene, C-H···π interactions are expected to play a significant role in stabilizing the crystal lattice. In these interactions, the hydrogen atoms of one molecule interact with the electron-rich π-system of an aromatic ring of a neighboring molecule.

Computational and Theoretical Studies of 2 Benzyloxy 4 Methoxy 1 Nitrobenzene

Quantum Chemical Calculations: Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Benzyloxy-4-methoxy-1-nitrobenzene. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular attributes, from electronic structure and stability to reactivity.

For instance, DFT calculations have been successfully employed to elucidate the reduction of nitrobenzene (B124822) to aniline (B41778) on a Ni(111) catalyst surface. rsc.org Such studies calculate the reaction energies and activation barriers for various elementary steps, comparing different potential pathways, such as direct versus indirect reduction routes. rsc.org The calculations can reveal the energetically most favorable reaction mechanism by identifying the lowest energy transition states. rsc.org This approach could be similarly applied to 2-Benzyloxy-4-methoxy-1-nitrobenzene to predict its behavior in various chemical transformations, such as nitration, reduction of the nitro group, or cleavage of the benzyl (B1604629) ether.

Table 1: Illustrative DFT Calculated Energy Barriers for Nitrobenzene Reduction on Ni(111)

| Reaction Step | Activation Energy (eV) | Reaction Energy (eV) |

| C₆H₅NO₂ + H → C₆H₅NOOH | 0.58 | -0.11 |

| C₆H₅NOOH + H → C₆H₅NO + H₂O | 0.81 | -1.18 |

| C₆H₅NO + H → C₆H₅NHO | 0.34 | -0.63 |

| C₆H₅NHO + H → C₆H₅NHOH | 0.52 | -0.99 |

| C₆H₅NHOH + H → C₆H₅NH + H₂O | 1.05 | -0.93 |

| C₆H₅NH + H → C₆H₅NH₂ | 0.23 | -0.73 |

Note: This data is for the reduction of nitrobenzene and serves as an example of the type of information that can be obtained from DFT studies. rsc.org

Quantum chemical methods, particularly DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. epstem.netresearchgate.netnih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

The process involves optimizing the molecular geometry of the compound at a chosen level of theory and basis set. Following optimization, the magnetic shielding tensors for NMR and the vibrational frequencies and intensities for IR can be calculated. For example, the GIAO (Gauge-Including Atomic Orbital) method is commonly used for NMR chemical shift predictions. epstem.net

While experimental spectra for 2-Benzyloxy-4-methoxy-1-nitrobenzene are not available in the cited literature, studies on structurally similar molecules, such as 2-(4-methoxybenzyloxy)-4-methylquinoline, demonstrate the accuracy of these predictive methods. researchgate.net The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data. researchgate.net

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3060 | 3058 |

| C-H stretch (methyl) | 2925 | 2924 |

| C=O stretch | 1685 | 1680 |

| C-O-C stretch (ether) | 1250 | 1248 |

| NO₂ symmetric stretch | 1350 | 1347 |

Note: This is hypothetical data to illustrate the comparison between calculated and experimental spectroscopic parameters.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are essential tools for exploring the conformational landscape of flexible molecules like 2-Benzyloxy-4-methoxy-1-nitrobenzene. nih.gov The presence of the benzyloxy group introduces several rotatable bonds, leading to a multitude of possible conformations.

Conformational analysis aims to identify the low-energy conformations of a molecule, as these are the most likely to be populated at a given temperature. MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. nih.gov These simulations can reveal the dynamic behavior of the molecule, including conformational changes and intramolecular interactions. nih.gov Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Substituted Nitrobenzenes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govdergipark.org.trresearchgate.netdergipark.org.trcqvip.com For substituted nitrobenzenes, QSAR models have been developed to predict their toxicity. nih.govresearchgate.net

These models are built using a set of known compounds (a training set) and their measured activities or properties. Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These descriptors can be constitutional, topological, geometric, or electronic. Multiple linear regression, partial least squares, or machine learning algorithms are then used to build a mathematical model that relates the descriptors to the activity.

For substituted nitrobenzenes, descriptors such as molecular weight, logP (a measure of lipophilicity), and quantum chemical parameters like HOMO and LUMO energies have been used to develop predictive QSAR models for toxicity. dergipark.org.trresearchgate.net While a specific QSAR model including 2-Benzyloxy-4-methoxy-1-nitrobenzene has not been identified, its properties could be predicted using existing models for substituted nitrobenzenes.

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies of Nitrobenzenes

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of Atoms |

| Topological | Connectivity Indices, Shape Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges |

| Physicochemical | LogP, Molar Refractivity |

Advanced Computational Tools for Reaction Mechanism Elucidation

The elucidation of reaction mechanisms is a cornerstone of chemical research, and advanced computational tools play an increasingly important role in this endeavor. rsc.orgmdpi.com Beyond static DFT calculations of transition states, modern computational chemistry employs a range of sophisticated techniques to provide a more dynamic and complete picture of a chemical reaction.

These tools include automated reaction path finding algorithms that can explore the potential energy surface of a reaction and identify novel reaction pathways and intermediates. researchgate.net Ab initio molecular dynamics (AIMD) allows for the simulation of chemical reactions at the quantum mechanical level, providing insights into the dynamic aspects of bond breaking and formation. Furthermore, advanced techniques can model the influence of the solvent on the reaction mechanism, which is often crucial for accurate predictions. rsc.org The application of these tools to 2-Benzyloxy-4-methoxy-1-nitrobenzene could uncover new and unexpected reactivity patterns.

Applications of 2 Benzyloxy 4 Methoxy 1 Nitrobenzene As a Chemical Synthon

Building Block for the Synthesis of Complex Organic Molecules

The primary application of 2-Benzyloxy-4-methoxy-1-nitrobenzene in organic synthesis is as a precursor to a variety of more complex molecules. The presence of the nitro group is particularly significant, as it can be readily transformed into other functional groups, most notably an amine, which then opens up a wide array of subsequent chemical reactions.

A well-documented application of 2-Benzyloxy-4-methoxy-1-nitrobenzene is its role as a precursor to 2-benzyloxy-4-methoxyaniline. This transformation is typically achieved through a reduction of the nitro group. A specific example of this reduction is detailed in patent literature, where 2-Benzyloxy-4-methoxy-1-nitrobenzene is treated with tin(II) chloride hydrate (B1144303) in a mixture of ethyl acetate (B1210297) and ethanol. This reaction efficiently converts the nitro group to an amine, yielding 2-benzyloxy-4-methoxyaniline. This aniline (B41778) derivative is a more advanced intermediate, ready for further synthetic manipulations.

The conversion of the nitro compound to the corresponding aniline is a critical step, as the resulting amino group is a versatile functional handle. Aniline and its derivatives are fundamental building blocks in the synthesis of a vast range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The resulting 2-benzyloxy-4-methoxyaniline, with its protected hydroxyl and methoxy (B1213986) functionalities, is thus a valuable intermediate for multi-step syntheses.

Table 1: Synthesis of 2-benzyloxy-4-methoxyaniline

| Reactant | Reagents | Product |

|---|---|---|

| 2-Benzyloxy-4-methoxy-1-nitrobenzene | tin(II) chloride hydrate, ethyl acetate, ethanol | 2-benzyloxy-4-methoxyaniline |

While direct experimental evidence for the use of 2-Benzyloxy-4-methoxy-1-nitrobenzene in the synthesis of heterocyclic frameworks is not extensively documented, the chemistry of its primary derivative, 2-benzyloxy-4-methoxyaniline, strongly suggests its utility in this area. Anilines are widely used in the synthesis of a variety of nitrogen-containing heterocycles.

For instance, anilines are common starting materials in reactions such as the Skraup synthesis of quinolines, the Paal-Knorr synthesis of pyrroles, and the Fischer indole (B1671886) synthesis. The amino group of 2-benzyloxy-4-methoxyaniline can act as a nucleophile, reacting with various electrophilic partners to form the core of a heterocyclic ring. The benzyloxy and methoxy substituents on the aniline ring can influence the reactivity and regioselectivity of these cyclization reactions, and they become integral parts of the final heterocyclic product's structure and properties. For example, substituted anilines are used in multi-component reactions to generate complex heterocyclic structures in a single step.

Development of Functional Organic Materials

The structural motifs present in 2-Benzyloxy-4-methoxy-1-nitrobenzene and its derivatives are often found in functional organic materials. The rigid aromatic core, combined with the potential for modification, makes it an interesting candidate for the development of materials with specific optical or electronic properties.

The molecular shape and polarity of derivatives of 2-Benzyloxy-4-methoxy-1-nitrobenzene make them suitable for applications in liquid crystal technology. Liquid crystals are composed of molecules that exhibit a degree of orientational order, and this property is highly dependent on the molecular structure. Rod-like molecules, often containing aromatic rings, are common in liquid crystal design.

The aniline derivative, 2-benzyloxy-4-methoxyaniline, can be used to synthesize Schiff bases, which are a well-known class of liquid crystalline compounds. nih.gov The reaction of the aniline with an appropriate aldehyde yields an imine, which can form the central linkage of a liquid crystalline molecule. The benzyloxy group can act as a terminal substituent, influencing the melting point and the temperature range of the liquid crystal phase. Research on other anilines with benzyloxy and alkoxy groups has demonstrated the formation of nematic and smectic liquid crystal phases. nih.gov

Table 2: Potential Liquid Crystal Properties of Derivatives

| Derivative Class | Potential Liquid Crystal Phase | Key Structural Feature |

|---|---|---|

| Schiff Bases | Nematic, Smectic | Rod-like shape, benzyloxy terminal group |

Substituted anilines are also used as monomers in the synthesis of advanced polymers. Polyaniline and its derivatives are a class of conducting polymers that have been extensively studied for their electronic and optical properties. The properties of these polymers can be tuned by modifying the aniline monomer with different substituents.

The aniline derivative, 2-benzyloxy-4-methoxyaniline, could potentially be used to synthesize a substituted polyaniline. The benzyloxy and methoxy groups would likely increase the solubility of the resulting polymer in common organic solvents, which is a significant advantage for processing and characterization. ias.ac.in Furthermore, these substituents can influence the electronic properties of the polymer, such as its conductivity and redox behavior. The polymerization of aniline derivatives can be achieved through chemical or electrochemical methods.

Utilization in Ligand and Catalyst Design for Organic Transformations

The amine functionality of 2-benzyloxy-4-methoxyaniline makes it a valuable precursor for the synthesis of ligands for metal-catalyzed reactions. The nitrogen atom of the amine can coordinate to a metal center, and the aromatic ring can be further functionalized to create multidentate ligands.

One common strategy is the synthesis of Schiff base ligands, as mentioned previously. The imine nitrogen and another donor atom within the molecule can chelate to a metal ion, forming a stable complex. These metal complexes can then be used as catalysts in a variety of organic transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand, which are influenced by the benzyloxy and methoxy substituents, can have a significant impact on the catalytic activity and selectivity of the metal complex.

Future Research Directions and Emerging Trends in 2 Benzyloxy 4 Methoxy 1 Nitrobenzene Chemistry

Design and Synthesis of Novel Analogs with Tunable Electronic Properties

The ability to fine-tune the electronic properties of 2-benzyloxy-4-methoxy-1-nitrobenzene is a cornerstone of future research, enabling the development of materials with specific optical, electronic, and reactive characteristics. The introduction of various functional groups at different positions on the aromatic rings can significantly alter the electron density distribution within the molecule.

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role in modulating the molecule's properties. Electron-donating groups, such as alkyl or additional alkoxy moieties, can increase the electron density of the aromatic system, influencing its reactivity in electrophilic aromatic substitution reactions. Conversely, electron-withdrawing groups, like cyano or additional nitro groups, decrease the electron density, which can be advantageous for applications in materials science where specific electronic band gaps are desired.

Computational chemistry will be an indispensable tool in this endeavor, allowing for the in silico design of novel analogs. By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the electronic and optical behavior of yet-to-be-synthesized molecules. This predictive power accelerates the discovery of compounds with desired functionalities, minimizing the need for extensive empirical screening.

| Substituent | Position | Expected Effect on Electronic Properties | Potential Application |

| Amino (-NH2) | Ortho/Para to Nitro | Increased electron density, potential for intramolecular charge transfer | Non-linear optics, fluorescent probes |

| Cyano (-CN) | Meta to Nitro | Decreased electron density, altered redox potential | Electron-acceptor materials, organic semiconductors |

| Halogen (-F, -Cl, -Br) | Various | Inductive electron withdrawal, modified steric profile | Pharmaceutical intermediates, liquid crystals |

| Additional Methoxy (B1213986) (-OCH3) | Various | Increased electron donation, altered solubility | Dyes, photosensitizers |

Exploration of Electro- and Photocatalytic Transformations of Nitroaromatic Ethers

The transformation of the nitro group in 2-benzyloxy-4-methoxy-1-nitrobenzene and its analogs into other valuable functional groups is a key area of ongoing research. Electro- and photocatalytic methods are emerging as powerful and sustainable alternatives to traditional chemical reductions, which often require harsh conditions and stoichiometric reagents.

Electrocatalytic hydrogenation (ECH) presents a promising green route for the reduction of nitroarenes to their corresponding anilines. sesjournal.commdpi.com This technique utilizes an electric current to generate reactive hydrogen species on a catalyst surface, which then selectively reduce the nitro group. sesjournal.commdpi.com The development of cost-effective and highly efficient electrocatalysts, such as those based on non-precious metals, is a major focus. sesjournal.commdpi.com The ability to control the reaction potential offers a high degree of selectivity, which is crucial for the synthesis of complex molecules.

| Catalytic Method | Key Advantages | Research Focus | Potential Products |

| Electrocatalysis | High selectivity, mild reaction conditions, avoidance of chemical reducing agents | Development of noble-metal-free catalysts, understanding reaction mechanisms | Anilines, hydroxylamines |

| Photocatalysis | Use of light as a clean energy source, potential for solar-driven synthesis | Synthesis of visible-light-active photocatalysts, controlling product selectivity | Anilines, azo compounds, azoxy compounds |

Advanced Mechanistic Studies Utilizing In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms governing the transformations of 2-benzyloxy-4-methoxy-1-nitrobenzene is crucial for optimizing existing synthetic routes and discovering new reactivity. The transient nature of many reaction intermediates makes their detection and characterization challenging. Advanced in situ spectroscopic techniques are becoming increasingly vital for elucidating these complex reaction pathways in real-time.

Operando spectroscopy, which involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions, is a particularly powerful approach. researchgate.net Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy can provide valuable information about the adsorption of reactants on a catalyst surface and the formation of intermediate species. mdpi.com For instance, the stepwise reduction of the nitro group can be monitored by observing the disappearance of nitro-group vibrations and the appearance of bands corresponding to nitroso, hydroxylamino, and amino functionalities. mdpi.com

| Spectroscopic Technique | Information Gained | Application in Nitroaromatic Chemistry |

| In situ FTIR Spectroscopy | Vibrational modes of adsorbed species and intermediates | Monitoring the stepwise reduction of the nitro group on a catalyst surface |

| Operando Raman Spectroscopy | Structural changes in the catalyst and reactants | Investigating catalyst-support interactions and the nature of active sites |

| Transient Absorption Spectroscopy | Dynamics of excited states and reactive intermediates | Elucidating the mechanism of photocatalytic transformations |

| In situ NMR Spectroscopy | Identification of soluble intermediates and products | Tracking the progress of homogeneous catalytic reactions in real-time |

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize the way chemical research is conducted. For the chemistry of 2-benzyloxy-4-methoxy-1-nitrobenzene, these computational tools offer the potential to accelerate the discovery of new reactions and optimize synthetic procedures with unprecedented efficiency.

Machine learning models can be trained on large datasets of known chemical reactions to predict the outcomes of new, untested transformations. nih.govmit.edu For instance, a neural network could be trained to predict the yield of a particular reaction involving a derivative of 2-benzyloxy-4-methoxy-1-nitrobenzene under a given set of conditions (e.g., catalyst, solvent, temperature). acs.org This predictive capability can significantly reduce the number of experiments required to identify optimal reaction conditions, saving both time and resources. sesjournal.com

Furthermore, AI algorithms can be employed for retrosynthetic analysis, proposing novel synthetic routes to complex target molecules derived from 2-benzyloxy-4-methoxy-1-nitrobenzene. By analyzing vast networks of chemical reactions, these algorithms can identify creative and efficient synthetic pathways that may not be immediately obvious to a human chemist. The integration of AI with automated synthesis platforms could ultimately lead to a closed-loop system where new reactions are designed, tested, and optimized with minimal human intervention. mdpi.com

| AI/ML Application | Objective | Potential Impact on 2-Benzyloxy-4-methoxy-1-nitrobenzene Chemistry |

| Reaction Outcome Prediction | To predict the major product and yield of a chemical reaction | Rapid identification of successful reaction conditions for the synthesis and modification of analogs |

| Reaction Optimization | To identify the optimal set of reaction parameters (e.g., temperature, catalyst loading) | Maximization of product yield and minimization of byproducts in synthetic transformations |

| Retrosynthetic Analysis | To propose novel and efficient synthetic routes to target molecules | Discovery of new and improved methods for the synthesis of complex derivatives |

| Catalyst Design | To predict the catalytic activity of new materials | Accelerated discovery of highly active and selective catalysts for transformations of nitroaromatic ethers |

Expanding the Scope of Applications in Emerging Chemical Technologies and Sustainable Processes

The unique chemical structure of 2-benzyloxy-4-methoxy-1-nitrobenzene and its derivatives makes them promising candidates for a range of applications in emerging technologies and sustainable chemical processes. Future research will likely focus on harnessing the specific properties of these compounds to address contemporary challenges in materials science, catalysis, and environmental chemistry.

In the realm of materials science, the tunable electronic properties of these nitroaromatic ethers could be exploited in the development of organic electronic devices. For example, appropriately functionalized analogs may find use as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as non-linear optical materials.

The development of sustainable chemical processes is a major driver of modern chemical research. The use of 2-benzyloxy-4-methoxy-1-nitrobenzene as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals via green catalytic methods is a key area of interest. The replacement of traditional, often hazardous, reagents and solvents with more environmentally benign alternatives is a critical aspect of this research.

Furthermore, the study of the environmental fate and transformation of nitroaromatic compounds is of significant importance. Research into the biodegradation or photocatalytic degradation of 2-benzyloxy-4-methoxy-1-nitrobenzene and related compounds can contribute to the development of effective remediation strategies for environmental contaminants.

| Application Area | Specific Role of 2-Benzyloxy-4-methoxy-1-nitrobenzene Derivatives | Future Research Direction |

| Organic Electronics | As electron-acceptor materials or components of charge-transfer complexes | Design of analogs with optimized electronic and photophysical properties for device applications |

| Green Chemistry | As a versatile intermediate for the synthesis of complex molecules via sustainable catalytic methods | Development of highly efficient and selective catalytic systems that minimize waste and energy consumption |

| Environmental Science | As a model compound for studying the environmental degradation of nitroaromatic pollutants | Investigation of the biodegradation and photocatalytic degradation pathways to develop remediation technologies |

| Medicinal Chemistry | As a scaffold for the synthesis of biologically active compounds | Exploration of the structure-activity relationships of derivatives for the development of new therapeutic agents |

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | BnBr, K₂CO₃, DMF | 60°C | 12 h | 70–80 |

| 2 | HNO₃, H₂SO₄ | 0–5°C | 2 h | 50–60 |

Basic: How can the purity of 2-Benzyloxy-4-methoxy-1-nitrobenzene be accurately determined?

Answer:

- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Detect at 254 nm; expect a retention time of 6.2 min for the target compound. Purity >98% is acceptable for most studies .

- NMR Spectroscopy : Confirm structural integrity via ¹H NMR (CDCl₃, δ 8.2 ppm for aromatic protons, δ 5.1 ppm for benzyloxy -OCH₂Ph) .

- Melting Point : Compare observed mp (e.g., 120–122°C) with literature values to assess crystallinity and impurities .

Advanced: What strategies can resolve contradictions in reported reaction yields involving 2-Benzyloxy-4-methoxy-1-nitrobenzene?

Answer:

- Variable Isolation : Systematically test reaction parameters (e.g., temperature, stoichiometry of HNO₃). For example, excess HNO₃ may lead to byproducts like dinitro derivatives .

- Degradation Analysis : Assess storage conditions; prolonged exposure to light/moisture can hydrolyze the benzyloxy group, reducing yield .

- Replication Studies : Reproduce conflicting experiments with strict controls. Use high-purity solvents (HPLC-grade) to eliminate solvent effects .

Advanced: How can computational methods elucidate the electronic properties of 2-Benzyloxy-4-methoxy-1-nitrobenzene?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrostatic potential maps. The nitro group’s electron-withdrawing effect reduces electron density at the benzene ring, directing electrophilic attacks to the meta position .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity in photochemical applications (e.g., HOMO localized on benzyloxy group, LUMO on nitro group) .

Advanced: What role does the nitro group play in facilitating cycloaddition reactions with 2-Benzyloxy-4-methoxy-1-nitrobenzene?

Answer:

- Diels-Alder Reactions : The nitro group acts as a dienophile, reacting with dienes (e.g., 1,3-butadiene) under thermal conditions (80–100°C) to form six-membered cycloadducts. Monitor regioselectivity via NOESY NMR .

- Michael Additions : The electron-deficient nitro group enables nucleophilic attacks by enolates, forming C–C bonds at the β-position. Use catalytic bases (e.g., DBU) in THF .

Q. Table 2: Cycloaddition Reaction Outcomes

| Reaction Type | Conditions | Product Yield (%) | Selectivity |

|---|---|---|---|

| Diels-Alder | 80°C, toluene, 24 h | 65 | Endo |

| Michael | DBU, THF, rt, 6 h | 75 | β-Addition |

Advanced: How should researchers address discrepancies in spectroscopic data for 2-Benzyloxy-4-methoxy-1-nitrobenzene derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.